

CDr20 for labeling and tracking resident macrophages

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Compound of Interest

Compound Name: CDr20

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An In-depth Technical Guide to **CDr20** for Labeling and Tracking Resident Macrophages and Other Myeloid Cells

Introduction

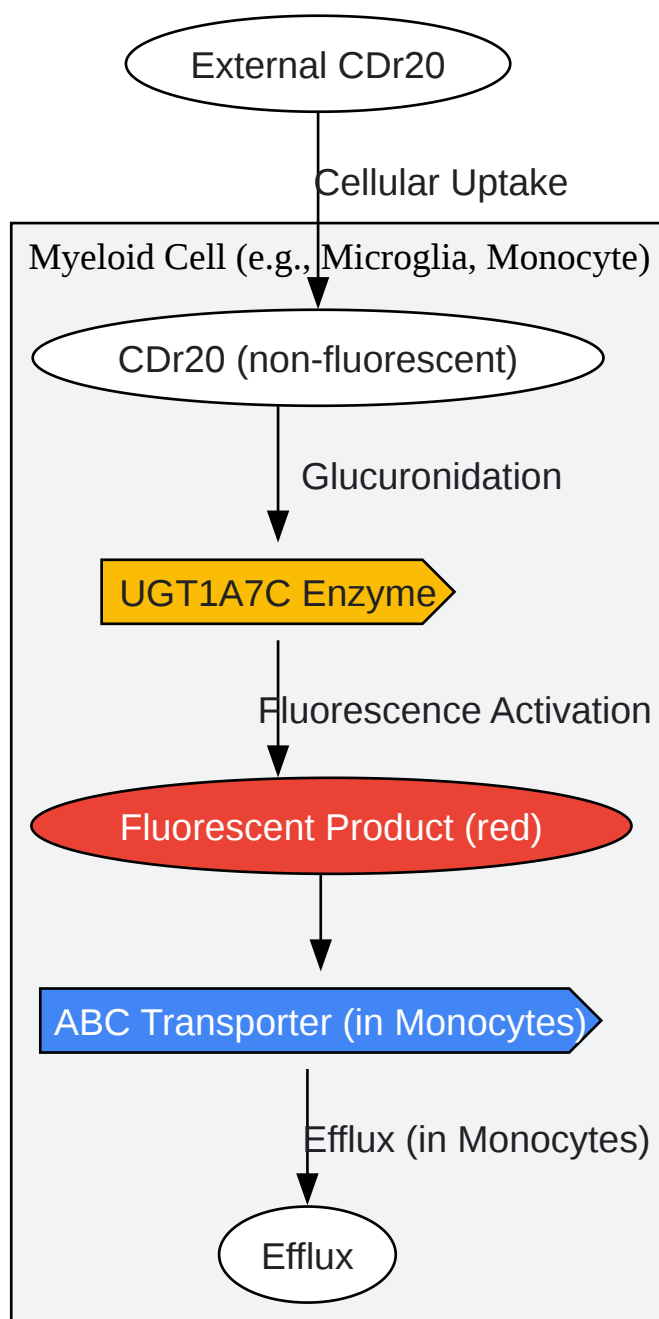
CDr20, also known as Cell Designation red 20, is a high-performance, fluorogenic chemical probe designed for the selective labeling of microglia, monocytes, and neutrophils in both in vitro and in vivo settings.[1] Unlike traditional antibody-based markers, **CDr20**'s fluorescence is activated by a specific enzymatic reaction within the target cells, offering a unique method for visualizing and tracking these key immune cell populations. This guide provides a comprehensive overview of the core principles, experimental protocols, and data related to the use of **CDr20** for researchers, scientists, and drug development professionals.

Core Principle: Mechanism of Action

The fluorescence of **CDr20** is dependent on the activity of the enzyme UDP-glucuronosyltransferase 1A7c (UGT1A7C).[1][2][3] **CDr20** is a substrate for this enzyme, which is highly expressed in microglia, monocytes, and neutrophils.[1][3] The glucuronidation of **CDr20** by UGT1A7C results in a bright red fluorescent product that is retained within the cell, allowing for clear visualization and tracking.[1]

The labeling process is dynamic. While both monocytes and neutrophils are labeled due to UGT1A7C activity, the fluorescence intensity in monocytes can decrease over time. This reduction is attributed to the activity of ATP-binding cassette (ABC) transporters, which actively

efflux the fluorescent product from these cells.[3] This differential activity allows for potential discrimination between cell types based on fluorescence longevity.



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Caption: Molecular mechanism of **CDr20** fluorescence activation in myeloid cells.

Cellular Specificity and Target Populations

CDr20 is not a pan-macrophage marker but exhibits specificity for myeloid cells expressing high levels of UGT1A7C. The primary target cell populations identified are:

- **Microglia:** As the resident macrophages of the central nervous system, microglia are effectively labeled with **CDr20**.^[1] This allows for their visualization in the brain and their sorting using fluorescence-activated cell sorting (FACS).^[1] The labeling coincides with the expression of established microglia markers such as P2ry12, Csf1r, Cx3cr1, and Iba-1.^[1]
- **Monocytes and Neutrophils:** These circulating myeloid cells are also distinctly labeled by **CDr20** due to their high UGT1A7C activity.^[3] This property has been leveraged for their visualization and counting in blood samples.^[3]

Applications in Research and Drug Development

The unique properties of **CDr20** lend it to a variety of applications:

- **In Vivo Imaging:** **CDr20** can be administered to live animals to visualize target immune cells in their native environment. For example, it has been used for multi-photon time-lapse imaging of the brain in mice to observe microglia and circulating blood cells.^[2]
- **In Vitro Cell Labeling:** It is a valuable tool for labeling microglia, monocytes, and neutrophils in cell culture for a range of experimental assays.
- **Fluorescence-Activated Cell Sorting (FACS):** **CDr20**-based fluorescence provides a method for isolating microglia and other target cells for downstream analysis.^[1]
- **Fluorimetric Cell Counting:** A workflow has been proposed for counting monocytes and neutrophils in blood samples using **CDr20** in conjunction with a general cell viability marker like Calcein AM.^[3]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the use of **CDr20** as reported in the literature.

Parameter	Value	Cell Type	Application	Source
Concentration	500 nM	Monocytes & Neutrophils	Time-lapse fluorimetric cell counting	[3]

Experimental Protocols

In Vivo Labeling and Imaging of Brain Microglia and Vasculature

This protocol is adapted from observations of **CDr20** application in mouse models.

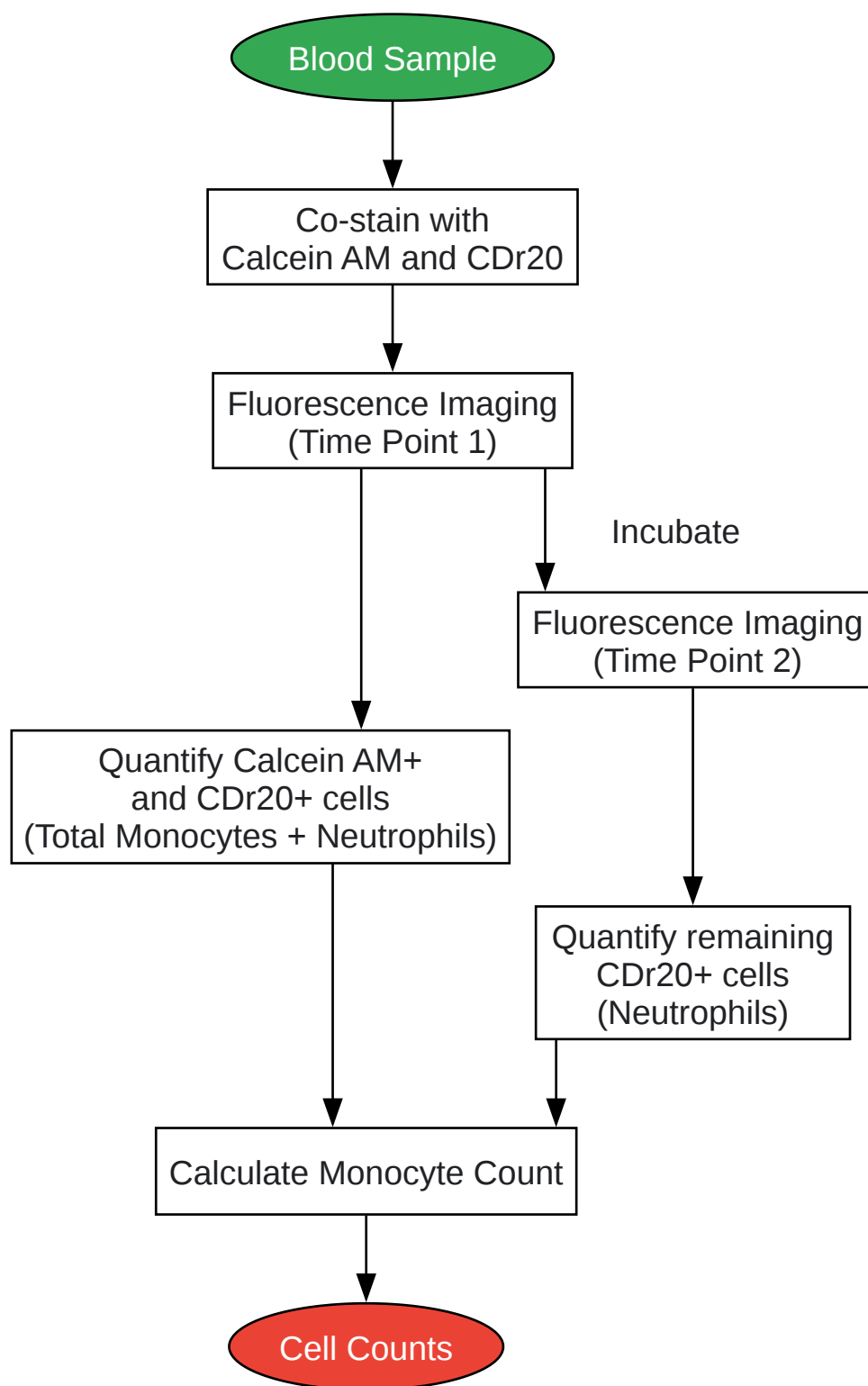
- **Preparation of CDr20 Solution:** Prepare a stock solution of **CDr20** in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in sterile saline or phosphate-buffered saline (PBS).
- **Animal Administration:** Administer the **CDr20** solution to the animal model. The route of administration (e.g., intravenous, intraperitoneal) may need to be optimized for the specific research question.
- **Incubation Time:** Allow sufficient time for the probe to circulate and be taken up by target cells. This may range from minutes to hours.
- **Imaging:** For brain imaging, utilize a multi-photon microscope to visualize the parenchymal region.[2] The red fluorescence of the activated **CDr20** will indicate the presence of labeled cells. Time-lapse imaging can be performed to track cell dynamics.[2]

Fluorimetric Cell Counting of Monocytes and Neutrophils

This protocol outlines a workflow for quantifying monocytes and neutrophils from a blood sample.

- **Sample Preparation:** Obtain a blood sample and co-stain with Calcein AM (to label all live cells) and **CDr20** (500 nM).[3]

- Incubation: Incubate the sample to allow for cellular uptake and enzymatic activation of **CDr20**.
- Time-Lapse Imaging: Acquire images at different time points using a fluorescence microscope.
- Cell Quantification:
 - At an early time point, count cells labeled with both Calcein AM and **CDr20** (yellow circle in the original publication's example) and cells labeled only with Calcein AM (cyan circle).^[3] The dual-labeled cells represent the total population of monocytes and neutrophils.
 - At a later time point, after the fluorescence has diminished in monocytes due to ABC transporter activity, the remaining **CDr20**-positive cells will predominantly be neutrophils.
 - The number of monocytes can be inferred by subtracting the neutrophil count from the total initial count of **CDr20**-positive cells.



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Caption: Suggested workflow for fluorimetric cell counting of monocytes and neutrophils using **CDr20**.

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